molecular formula C22H26N2O3 B4428694 [4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone

[4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone

Cat. No.: B4428694
M. Wt: 366.5 g/mol
InChI Key: YVNZXJNFBISSQC-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a phenylmethanone moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-17(2)16-27-21-6-4-5-18(15-21)22(25)24-13-11-23(12-14-24)19-7-9-20(26-3)10-8-19/h4-10,15H,1,11-14,16H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNZXJNFBISSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl group through nucleophilic substitution reactions. The final step involves the attachment of the phenylmethanone moiety via a Friedel-Crafts acylation reaction. Reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as aluminum chloride or boron trifluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups like halides, amines, or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, [4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone is studied for its potential pharmacological properties. It is investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on different physiological pathways and its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone involves its interaction with specific molecular targets. The piperazine ring and methoxyphenyl group allow it to bind to various receptors and enzymes, modulating their activity. This compound can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone: shares similarities with other piperazine derivatives and phenylmethanone compounds.

    Piperazine derivatives: These compounds often exhibit similar pharmacological properties and are used in various therapeutic applications.

    Phenylmethanone compounds: These compounds are known for their reactivity and are used as intermediates in organic synthesis.

Uniqueness

What sets [4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in both chemical synthesis and biological interactions, making it a valuable compound in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone
Reactant of Route 2
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[4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.